molecular formula C10H13BrN2O3 B13987755 tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate

tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate

Cat. No.: B13987755
M. Wt: 289.13 g/mol
InChI Key: XQJLAPHHGYAFNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate typically involves the following steps :

    Bromination of Pyridine: Pyridine is reacted with hydrogen bromide to introduce a bromine atom at the 4-position, forming 4-bromopyridine.

    Hydroxylation: The brominated pyridine undergoes hydroxylation to introduce a hydroxyl group at the 5-position, resulting in 4-bromo-5-hydroxypyridine.

    Carbamate Formation: The hydroxylated bromopyridine is then reacted with tert-butyl isocyanate to form the final product, this compound.

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the above steps with optimization for large-scale production, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can modify the hydroxyl group .

Scientific Research Applications

tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The presence of the bromine and hydroxyl groups allows it to participate in various biochemical processes, potentially leading to the formation of active metabolites.

Comparison with Similar Compounds

  • tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
  • tert-Butyl (4-hydroxypyridin-2-yl)carbamate
  • tert-Butyl (5-aminopyridin-2-yl)carbamate

Comparison: tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate is unique due to the specific positioning of the bromine and hydroxyl groups on the pyridine ring . This unique structure allows it to participate in specific chemical reactions and interactions that similar compounds may not. For example, the presence of the bromine atom at the 4-position can influence the compound’s reactivity and its ability to form certain products in substitution reactions .

Properties

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

tert-butyl N-(4-bromo-5-hydroxypyridin-2-yl)carbamate

InChI

InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-4-6(11)7(14)5-12-8/h4-5,14H,1-3H3,(H,12,13,15)

InChI Key

XQJLAPHHGYAFNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Br)O

Origin of Product

United States

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